Benzyl 2-{[5-(methylsulfamoyl)naphthalen-1-yl]carbamoyl}pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-{[5-(methylsulfamoyl)naphthalen-1-yl]carbamoyl}pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, a naphthalene moiety, and a benzyl ester group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-{[5-(methylsulfamoyl)naphthalen-1-yl]carbamoyl}pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Naphthalene Moiety: The naphthalene group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method like Suzuki-Miyaura coupling.
Attachment of the Benzyl Ester Group: The benzyl ester group is added via esterification, using benzyl alcohol and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted benzyl esters with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, Benzyl 2-{[5-(methylsulfamoyl)naphthalen-1-yl]carbamoyl}pyrrolidine-1-carboxylate can be used to study enzyme interactions and protein binding due to its unique structure.
Medicine
Medically, this compound has potential applications in drug development. Its structural features make it a candidate for designing inhibitors or modulators of specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Benzyl 2-{[5-(methylsulfamoyl)naphthalen-1-yl]carbamoyl}pyrrolidine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The naphthalene moiety can engage in π-π interactions, while the sulfonamide group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-{[5-bromo-1H-indole-3-carbonyl]pyrrolidine-1-carboxylate
- Benzyl 2-{[5-(methylsulfamoyl)phenyl]carbamoyl}pyrrolidine-1-carboxylate
Uniqueness
Benzyl 2-{[5-(methylsulfamoyl)naphthalen-1-yl]carbamoyl}pyrrolidine-1-carboxylate is unique due to the presence of the naphthalene moiety, which provides additional aromaticity and potential for π-π interactions compared to similar compounds with simpler aromatic groups. This structural feature can enhance its binding properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H25N3O5S |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
benzyl 2-[[5-(methylsulfamoyl)naphthalen-1-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C24H25N3O5S/c1-25-33(30,31)22-14-6-10-18-19(22)11-5-12-20(18)26-23(28)21-13-7-15-27(21)24(29)32-16-17-8-3-2-4-9-17/h2-6,8-12,14,21,25H,7,13,15-16H2,1H3,(H,26,28) |
InChI Key |
UMJHBMJUIZYMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)C3CCCN3C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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